molecular formula C7H16ClNO2 B1422436 3-[Methyl(propyl)amino]propanoic acid hydrochloride CAS No. 1258651-13-6

3-[Methyl(propyl)amino]propanoic acid hydrochloride

Cat. No.: B1422436
CAS No.: 1258651-13-6
M. Wt: 181.66 g/mol
InChI Key: WLIFTHKRBQABSU-UHFFFAOYSA-N
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Description

3-[Methyl(propyl)amino]propanoic acid hydrochloride is a tertiary amine derivative of propanoic acid, featuring a methyl and propyl group attached to the amino nitrogen. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and chemical applications. This compound belongs to a broader class of amino acid derivatives with modifications on the amino group, which influence its physicochemical and biological properties .

Properties

IUPAC Name

3-[methyl(propyl)amino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5-8(2)6-4-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIFTHKRBQABSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-13-6
Record name 3-[methyl(propyl)amino]propanoic acid hydrochloride
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Biological Activity

3-[Methyl(propyl)amino]propanoic acid hydrochloride, also known as a β-amino acid derivative, has garnered attention for its potential biological activities. This compound, identified by its CAS number 1258651-13-6, is characterized by its unique structural properties that contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Target Enzymes and Pathways

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biochemical pathways:

  • Protoporphyrinogen Oxidase (Protox) : Similar compounds have been shown to inhibit this enzyme, which plays a critical role in heme synthesis. Inhibition of Protox can disrupt chlorophyll and heme production in plants and microorganisms.
  • c-Met Kinase : This enzyme is involved in cellular signaling pathways related to cancer development. Inhibition of c-Met kinase may prevent tumor growth and metastasis.

These interactions suggest that the compound could have applications in both agricultural and medicinal chemistry.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties through the inhibition of c-Met kinase. Studies have shown that similar compounds can lead to reduced cell proliferation in cancer cell lines. For instance, derivatives of β-amino acids have demonstrated significant antiproliferative activity against various cancer cell lines, such as HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests potential use in treating inflammatory conditions. Investigations into related β-amino acids have revealed their ability to modulate inflammatory pathways, indicating that this compound might share these properties .

Study on Antiproliferative Activity

A notable study synthesized a series of β-amino acid derivatives, including this compound. The results demonstrated significant antiproliferative effects against various cancer cell lines. The IC50 values ranged from 0.69 μM to 11 μM, showcasing the compound's potential as a lead structure for developing new anticancer drugs .

Enzyme Inhibition Studies

Another research effort focused on the enzyme inhibition capabilities of β-amino acids. The study found that certain derivatives effectively inhibited Protox activity, leading to reduced growth in plant models. This finding highlights the dual applicability of such compounds in both agricultural and pharmaceutical contexts .

Comparative Analysis

Compound Target IC50 (μM) Activity Type
3-[Methyl(propyl)amino]propanoic acidc-Met kinase0.69 - 11Anticancer
β-amino acid derivative AProtox<5Antimicrobial
DoxorubicinVarious cancer types2.29Anticancer

Comparison with Similar Compounds

Structural Analogs with Alkyl Chain Variations

  • 3-[Pentyl(propyl)amino]propanoic Acid Hydrochloride Molecular Formula: C₁₁H₂₄ClNO₂ Molecular Weight: 237.77 g/mol Key Substituents: Pentyl and propyl alkyl chains. Properties: Increased lipophilicity due to the longer pentyl chain, which may enhance membrane permeability but reduce aqueous solubility compared to the methyl-propyl variant. This structural difference could affect pharmacokinetics in drug delivery systems .

Aromatic and Halogenated Derivatives

  • (S)-2-(4-Chlorophenyl)-3-(Isopropylamino)propanoic Acid Hydrochloride Molecular Formula: C₁₂H₁₇Cl₂NO₂ Molecular Weight: 278.17 g/mol Key Substituents: 4-Chlorophenyl aromatic ring and isopropyl amino group. The chiral center (S-configuration) may influence stereoselective biological activity .

Ester and Amide Derivatives

  • Remifentanil Hydrochloride

    • Molecular Formula : C₂₀H₂₈N₂O₅·HCl
    • Molecular Weight : 412.91 g/mol
    • Key Substituents : Piperidine ring, methoxycarbonyl, and methyl ester.
    • Properties : The ester group acts as a prodrug, rapidly hydrolyzed in vivo to the active carboxylic acid. Its complex structure confers potent µ-opioid agonist activity, highlighting how structural complexity can enhance pharmacological specificity .
  • Prilocaine Related Compound B

    • Molecular Formula : C₁₃H₂₀N₂O₂
    • Molecular Weight : 200.31 g/mol
    • Key Substituents : Amide group and 4-methylphenyl substituent.
    • Properties : The amide group increases metabolic stability compared to esters but reduces solubility. The aromatic substituent may contribute to local anesthetic effects by interacting with neuronal membranes .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
3-[Methyl(propyl)amino]propanoic acid HCl C₇H₁₆ClNO₂ ~193.66 Methyl, propyl amino High polarity, hydrochloride salt form
3-[Pentyl(propyl)amino]propanoic acid HCl C₁₁H₂₄ClNO₂ 237.77 Pentyl, propyl amino Increased lipophilicity
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)... C₁₂H₁₇Cl₂NO₂ 278.17 Chlorophenyl, isopropyl Aromatic interactions, chiral center
Remifentanil Hydrochloride C₂₀H₂₈N₂O₅·HCl 412.91 Piperidine, methoxycarbonyl Ester prodrug, opioid activity
Prilocaine Related Compound B C₁₃H₂₀N₂O₂ 200.31 Amide, 4-methylphenyl Amide stability, local anesthetic potential

Research Findings and Functional Insights

  • Alkyl Chain Impact : Longer alkyl chains (e.g., pentyl in ) correlate with increased lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
  • Aromatic Substitution : The chlorophenyl group in enhances target binding through hydrophobic and halogen interactions, critical in receptor-mediated drug design .
  • Ester vs. Amide Stability : Esters (e.g., remifentanil in ) undergo rapid hydrolysis, enabling short-acting pharmacological effects, whereas amides (e.g., Prilocaine analogs in ) exhibit prolonged stability .
  • Impurity Profiles: Structural analogs like Esmolol dimer () demonstrate how minor modifications (e.g., dimerization) alter HPLC retention behavior, emphasizing the need for rigorous purity analysis in synthesis .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-[Methyl(propyl)amino]propanoic acid hydrochloride?

Answer: Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, are critical for optimizing reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can identify critical variables influencing yield, while central composite designs refine optimal conditions. Statistical validation via ANOVA ensures robustness .

Q. How can researchers validate the purity of this compound in synthetic batches?

Answer: Combine orthogonal analytical techniques:

  • HPLC with UV detection (e.g., C18 column, acidic mobile phase) to separate and quantify impurities.
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect residual solvents.
  • Mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with certified reference materials (e.g., TraceCERT® standards) ensures accuracy .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the reaction mechanisms of this compound derivatives?

Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways, identifying intermediates and transition states. For example, simulations of nucleophilic substitution or reductive amination steps can clarify discrepancies between experimental and theoretical yields. Pairing computational results with kinetic studies (e.g., Eyring plots) validates mechanistic hypotheses .

Q. What methodologies address contradictions in biological activity studies of this compound analogs?

Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding affinities (e.g., KD values) to target proteins (e.g., enzymes or receptors) using functionalized gold arrays (TFGAs) and nanobody immobilization .
  • Orthogonal Assays: Compare results from SPR with isothermal titration calorimetry (ITC) or fluorescence polarization to rule out assay-specific artifacts.
  • Meta-analysis: Statistically integrate conflicting datasets using tools like Prism or R to identify outliers or confounding variables .

Q. How can researchers design experiments to probe the stereochemical stability of this compound under physiological conditions?

Answer:

  • Chiral HPLC: Monitor enantiomeric excess over time in buffers mimicking physiological pH (e.g., PBS pH 7.4).
  • Circular Dichroism (CD): Track conformational changes in response to temperature or ionic strength.
  • Molecular Dynamics (MD) Simulations: Predict racemization pathways using force fields (e.g., AMBER) and validate with experimental kinetics .

Methodological Considerations for Data Interpretation

Q. How should researchers handle batch-to-batch variability in spectroscopic data for this compound?

Answer:

  • Standardization: Use internal standards (e.g., deuterated analogs) in NMR to normalize shifts.
  • Multivariate Analysis: Apply PCA or PLS regression to UV-Vis or IR spectra to distinguish intrinsic variability from instrumental noise.
  • Cross-Validation: Compare results across independent labs using harmonized protocols (e.g., ICH Q2 guidelines) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies involving this compound?

Answer:

  • Nonlinear Regression: Fit sigmoidal curves (e.g., Hill equation) to determine EC50/IC50 values.
  • Bootstrap Resampling: Estimate confidence intervals for parameters like Emax or slope factors.
  • Bayesian Hierarchical Models: Account for inter-experiment variability in meta-analyses .

Advanced Synthetic Challenges

Q. What strategies mitigate side reactions during the alkylation of this compound intermediates?

Answer:

  • Protecting Groups: Temporarily block reactive amines (e.g., with Boc or Fmoc) to prevent over-alkylation.
  • Phase-Transfer Catalysis: Use TBAB or crown ethers to enhance regioselectivity in biphasic systems.
  • In Situ Monitoring: Employ ReactIR or PAT tools to track intermediate formation and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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